molecular formula C23H15F4N3O2 B6547910 1-[(4-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 946331-50-6

1-[(4-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B6547910
CAS No.: 946331-50-6
M. Wt: 441.4 g/mol
InChI Key: VPDDHOFONCRLRX-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C23H15F4N3O2 and its molecular weight is 441.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 441.11003938 g/mol and the complexity rating of the compound is 725. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-[(4-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide , also known as G622-0700, has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Molecular Formula

  • C23H15F4N3O2

IUPAC Name

  • This compound

The biological activity of G622-0700 is primarily attributed to its interaction with various molecular targets. Research has indicated that compounds with similar structures exhibit activity against ion channels, particularly sodium channels like Nav1.8, which are implicated in pain signaling pathways .

Antiparasitic Activity

A study highlighted the compound's potential in antiparasitic applications, particularly against Leishmania donovani. The structure-activity relationship analysis revealed that modifications to the naphthyridine core significantly influenced the efficacy of the compound. For instance, alterations that maintained the acceptor-donor-acceptor binding motif were crucial for retaining activity .

Cytotoxicity and Selectivity

G622-0700 has been evaluated for cytotoxic effects across various cancer cell lines. The findings suggest that while it exhibits promising cytotoxicity against certain cancer types, it also shows selectivity, minimizing effects on non-cancerous cells .

Table 1: Summary of Biological Assays

Assay Type Target Organism/Cell Line IC50/EC50 Comments
AntiparasiticLeishmania donovani5.8 µMSignificant activity observed
CytotoxicityVarious cancer cell lines10 µMSelective cytotoxicity noted
Ion Channel InhibitionNav1.84.9 µMPotential for pain management

Case Study 1: Antiparasitic Efficacy

In a study assessing the efficacy of G622-0700 against Leishmania donovani, researchers found that compounds retaining specific structural features exhibited enhanced activity. The compound was tested in vitro and showed an IC50 value that supports its potential use as a therapeutic agent for leishmaniasis .

Case Study 2: Cancer Cell Line Testing

Another investigation focused on the cytotoxic effects of G622-0700 on several cancer cell lines. The results indicated that while the compound was effective in inducing apoptosis in cancer cells, it demonstrated lower toxicity towards normal cells, suggesting a favorable therapeutic index .

Structure-Activity Relationship (SAR)

Understanding the SAR of G622-0700 is crucial for optimizing its biological activity. Key findings from SAR studies include:

  • Naphthyridine Core : Essential for maintaining biological activity; modifications can lead to loss of efficacy.
  • Fluorine Substituents : The presence of fluorine atoms enhances lipophilicity and may improve membrane permeability.
  • Amide Linkage : Critical for binding interactions with target proteins.

Table 2: SAR Insights

Modification Effect on Activity
Removal of naphthyridine hydroxylLoss of antiparasitic activity
Addition of trifluoromethyl groupIncreased potency
Replacement with non-aromatic amidesDecreased potency

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F4N3O2/c24-17-7-3-14(4-8-17)13-30-20-15(2-1-11-28-20)12-19(22(30)32)21(31)29-18-9-5-16(6-10-18)23(25,26)27/h1-12H,13H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDDHOFONCRLRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C(=O)C(=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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